4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine
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Overview
Description
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Pyrimidine Ring Formation: The pyrimidine ring is constructed through condensation reactions involving appropriate amines and chlorinated pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring .
Scientific Research Applications
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to other bioactive pyrimidine derivatives.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an inhibitor of specific enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features but different substituents.
4-Chloro-2,6-dimethylphenol: A related compound with a similar aromatic ring structure but different functional groups.
Uniqueness
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine is unique due to its specific combination of a piperazine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-11-4-3-5-13(12(11)2)21-6-8-22(9-7-21)15-10-14(17)19-16(18)20-15/h3-5,10H,6-9H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYGJFWPNLEGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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